molecular formula C14H17N3O4S B7099081 Methyl 5-[(3,4-dimethylphenyl)sulfonylamino]-1-methylpyrazole-3-carboxylate

Methyl 5-[(3,4-dimethylphenyl)sulfonylamino]-1-methylpyrazole-3-carboxylate

Cat. No.: B7099081
M. Wt: 323.37 g/mol
InChI Key: YPMTYQKQHLBMJS-UHFFFAOYSA-N
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Description

Methyl 5-[(3,4-dimethylphenyl)sulfonylamino]-1-methylpyrazole-3-carboxylate is a complex organic compound featuring a pyrazole ring substituted with a methyl group, a carboxylate ester, and a sulfonylamino group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3,4-dimethylphenyl)sulfonylamino]-1-methylpyrazole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as 3,4-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The carboxylate ester is formed by esterifying the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfinyl or sulfhydryl derivatives.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include sulfinyl or sulfhydryl derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-[(3,4-dimethylphenyl)sulfonylamino]-1-methylpyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-[(3,4-dimethylphenyl)sulfonylamino]-1-methylpyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The sulfonylamino group can act as a hydrogen bond donor or acceptor, while the pyrazole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(phenyl)sulfonylamino]-1-methylpyrazole-3-carboxylate
  • Methyl 5-[(3,4-dichlorophenyl)sulfonylamino]-1-methylpyrazole-3-carboxylate
  • Methyl 5-[(3,4-dimethoxyphenyl)sulfonylamino]-1-methylpyrazole-3-carboxylate

Uniqueness

Methyl 5-[(3,4-dimethylphenyl)sulfonylamino]-1-methylpyrazole-3-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The methyl groups can enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound in drug design.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-[(3,4-dimethylphenyl)sulfonylamino]-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-5-6-11(7-10(9)2)22(19,20)16-13-8-12(14(18)21-4)15-17(13)3/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMTYQKQHLBMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=NN2C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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